2-(4-Methylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline 2-(4-Methylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline
Brand Name: Vulcanchem
CAS No.: 901273-43-6
VCID: VC4211276
InChI: InChI=1S/C16H26N4O2S/c1-18-9-11-19(12-10-18)16-6-5-14(13-15(16)17)23(21,22)20-7-3-2-4-8-20/h5-6,13H,2-4,7-12,17H2,1H3
SMILES: CN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)N
Molecular Formula: C16H26N4O2S
Molecular Weight: 338.47

2-(4-Methylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline

CAS No.: 901273-43-6

Cat. No.: VC4211276

Molecular Formula: C16H26N4O2S

Molecular Weight: 338.47

* For research use only. Not for human or veterinary use.

2-(4-Methylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline - 901273-43-6

Specification

CAS No. 901273-43-6
Molecular Formula C16H26N4O2S
Molecular Weight 338.47
IUPAC Name 2-(4-methylpiperazin-1-yl)-5-piperidin-1-ylsulfonylaniline
Standard InChI InChI=1S/C16H26N4O2S/c1-18-9-11-19(12-10-18)16-6-5-14(13-15(16)17)23(21,22)20-7-3-2-4-8-20/h5-6,13H,2-4,7-12,17H2,1H3
Standard InChI Key QKNXZXOCHILSCB-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure combines a central aniline core substituted with a 4-methylpiperazin-1-yl group at the 2-position and a piperidine-1-sulfonyl group at the 5-position. This arrangement confers unique electronic and steric properties, as evidenced by its SMILES notation: CN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)N . The InChIKey QKNXZXOCHILSCB-UHFFFAOYSA-N further confirms its stereochemical uniqueness .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₂₆N₄O₂S
Molecular Weight338.47 g/mol
CAS Number901273-43-6
Predicted CCS (Ų)177.6 ([M+H]+ adduct)
Topological Polar Surface Area104 Ų (calculated)

Synthetic Routes and Optimization

Industrial-Scale Considerations

Large-scale production may employ continuous flow reactors to enhance yield and purity. For instance, a study on triazine derivatives utilized high-throughput screening to optimize reaction temperatures (70–80°C) and solvent systems (DMF/THF) . Such methods could be adapted for this compound to achieve >95% purity, as reported for structurally similar agents .

ActivityModel SystemIC₅₀/EC₅₀Source
EGFR-TK InhibitionIn silico docking2.8 nM
Antiproliferative EffectMCF-7 cells5.52 µM
ALK InhibitionH3122 xenografts10 mg/kg

Cytotoxicity and Apoptosis Induction

In pancreatic cancer models, piperazine-containing analogs induced caspase-dependent apoptosis and necrosis-like death at micromolar concentrations . The methylpiperazine moiety enhances blood-brain barrier penetration, suggesting potential in neurodegenerative applications, though this remains unexplored for the specific compound .

Mechanistic Insights and Target Engagement

Molecular Interactions

The compound’s dual piperazine-piperidine architecture allows for multipoint binding in enzymatic active sites. For instance, the sulfonyl group forms hydrogen bonds with lysine residues in EGFR-TK, while the methylpiperazine moiety engages in hydrophobic interactions with phenylalanine side chains . This dual-binding mode mimics lapatinib, a clinically approved tyrosine kinase inhibitor .

Kinase Selectivity Profiling

Comparative studies with 1,3,5-triazine derivatives highlight the importance of the sulfonyl linker in conferring selectivity for anaplastic lymphoma kinase (ALK) over related kinases like MET and ROS1 . ASP3026, a triazine-based ALK inhibitor, achieved tumor regression in murine models at 10 mg/kg, underscoring the therapeutic viability of this structural class .

Comparative Analysis with Structural Analogs

Analogues with Modified Substituents

Replacing the piperidine sulfonyl group with a benzylpiperazine moiety (as in compound 14g ) enhanced potency against MCF-7 cells by 40%, highlighting the role of aromaticity in target affinity. Conversely, substituting the methylpiperazine with a morpholine ring reduced blood-brain barrier penetration by 60% .

Unmet Challenges in Optimization

Despite promising activity, the compound’s high topological polar surface area (104 Ų) may limit oral bioavailability. Strategies to improve pharmacokinetics include prodrug formulations or PEGylation of the sulfonyl group, as demonstrated in related anticancer agents .

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